2-(4-Chlorophenyl)-1,3-dioxolane

Catalog No.
S1893576
CAS No.
2403-54-5
M.F
C9H9ClO2
M. Wt
184.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenyl)-1,3-dioxolane

CAS Number

2403-54-5

Product Name

2-(4-Chlorophenyl)-1,3-dioxolane

IUPAC Name

2-(4-chlorophenyl)-1,3-dioxolane

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

InChI

InChI=1S/C9H9ClO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6H2

InChI Key

NYXNQWTXUSTEGL-UHFFFAOYSA-N

SMILES

C1COC(O1)C2=CC=C(C=C2)Cl

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)Cl
  • Scarcity of Data

    While the compound itself can be found in databases like PubChem [], there is no mention of its use in scientific research.

  • Related Research Areas

    Given the structure of the molecule, it might hold some promise for research areas that utilize similar chemical moieties. For instance, researchers have explored the use of 1,3-dioxolane derivatives in medicinal chemistry. However, there is no direct link established between 2-(4-Chlorophenyl)-1,3-dioxolane and these specific applications.

2-(4-Chlorophenyl)-1,3-dioxolane is a chemical compound characterized by its unique dioxolane ring structure, which is fused with a chlorophenyl group. Its molecular formula is C9H9ClO2, and it has a molecular weight of 184.62 g/mol. The compound features a dioxolane ring, which is a five-membered cyclic ether containing two oxygen atoms at positions 1 and 3, and a phenyl group substituted with a chlorine atom at the para position (4) of the aromatic ring. This structural composition imparts distinct physical and chemical properties to the compound, making it of interest in various chemical applications and biological studies.

Currently, there is no documented information regarding the mechanism of action of 2-(4-Chlorophenyl)-1,3-dioxolane in any biological system.

Due to the lack of specific research on 2-(4-Chlorophenyl)-1,3-dioxolane, it's crucial to handle it with caution assuming potential hazards:

  • Unknown Toxicity: Treat it as potentially toxic until proper testing is done.
  • Potential Irritant: The chlorophenyl group might cause skin or eye irritation.
  • Potential Flammability: Organic compounds with aromatic rings can be flammable. Proper handling practices for organic solvents should be followed.

The reactivity of 2-(4-Chlorophenyl)-1,3-dioxolane involves several chemical transformations, particularly due to the presence of the dioxolane ring. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, making it susceptible to nucleophiles such as amines or alcohols.
  • Ring Opening: Under acidic or basic conditions, the dioxolane ring can open to form diols or other functionalized products.
  • Condensation Reactions: The compound may participate in condensation reactions to form larger molecular structures or derivatives.

These reactions are facilitated by the electron-withdrawing nature of the chlorine substituent, which enhances the electrophilicity of the carbon atoms adjacent to the dioxolane oxygen atoms.

Research indicates that 2-(4-Chlorophenyl)-1,3-dioxolane exhibits notable biological activity. It has been studied for its potential as an antimicrobial agent and has shown effectiveness against various bacterial strains. Additionally, some derivatives of this compound have been evaluated for their anticancer properties, demonstrating cytotoxic effects on cancer cell lines. The biological mechanisms often involve disruption of cellular processes or interference with specific enzyme functions.

Several methods have been developed for synthesizing 2-(4-Chlorophenyl)-1,3-dioxolane:

  • Chlorobenzene Reaction with Ethylene Oxide: This method involves reacting chlorobenzene with ethylene oxide in the presence of an acid catalyst to yield the dioxolane structure .
  • Acid-Catalyzed Condensation: Another common approach includes acid-catalyzed condensation reactions involving suitable precursors that lead to the formation of the dioxolane ring.
  • Improved Synthetic Routes: Recent patents describe enhanced methods that involve solvent-free conditions and specific catalysts to improve yield and efficiency in synthesizing derivatives of 2-(4-Chlorophenyl)-1,3-dioxolane .

2-(4-Chlorophenyl)-1,3-dioxolane finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate in antimicrobial and anticancer therapies.
  • Chemical Synthesis: It serves as an intermediate in organic synthesis for producing more complex molecules.
  • Material Science: Its unique properties make it suitable for developing novel materials with specific functionalities.

Studies on the interactions of 2-(4-Chlorophenyl)-1,3-dioxolane with other compounds have revealed insights into its reactivity and potential applications:

  • Interaction with Nucleophiles: The compound's ability to react with various nucleophiles has been extensively studied, providing valuable information on its reactivity patterns and potential applications in synthetic chemistry.
  • Biological Interactions: Investigations into its binding affinity with biological targets have shown promise in drug development contexts.

Several compounds share structural similarities with 2-(4-Chlorophenyl)-1,3-dioxolane. Here are some notable examples:

Compound NameStructure/FeaturesUnique Aspects
2-(4-Bromophenyl)-1,3-dioxolaneSimilar dioxolane structure but brominatedPotentially different biological activity profiles
2-(Phenyl)-1,3-dioxolaneDioxolane ring without halogen substitutionLacks halogen reactivity; different synthesis routes
2-(4-Methylphenyl)-1,3-dioxolaneMethyl group instead of chlorineDifferent steric effects impacting reactivity

These compounds differ primarily in their substituents on the phenyl group and their consequent chemical reactivity and biological activities. The presence of halogens like chlorine or bromine significantly influences their properties and applications.

2-(4-Chlorophenyl)-1,3-dioxolane exhibits characteristic thermodynamic properties that reflect its molecular structure and intermolecular interactions. The compound has a molecular weight of 184.62 grams per mole [1] [2] [3] and exists as a colorless to pale yellow liquid at room temperature, indicating that its melting point lies below standard laboratory conditions [1] [4].

The boiling point demonstrates a strong dependence on applied pressure, a typical characteristic of organic compounds. Under standard atmospheric pressure (760 mmHg), 2-(4-Chlorophenyl)-1,3-dioxolane boils at 267.8°C [1]. However, under reduced pressure conditions of 13 Torr, the boiling point decreases significantly to 136-139°C [4] [5], demonstrating the compound's volatility behavior under vacuum distillation conditions commonly employed in laboratory purification procedures.

The density of 2-(4-Chlorophenyl)-1,3-dioxolane at 25°C is 1.256 grams per cubic centimeter [1], which is considerably higher than water, reflecting the presence of the chlorine atom and the aromatic ring system. This density value indicates that the compound will sink when placed in contact with water, which is consistent with its hydrophobic nature.

Phase behavior analysis reveals that the compound maintains liquid state stability across a wide temperature range under standard atmospheric conditions. The flash point occurs at 112.6°C [1], indicating the temperature at which the compound will produce sufficient vapor to form an ignitable mixture with air. The vapor pressure at 25°C is remarkably low at 0.0132 mmHg [1], suggesting minimal volatility at room temperature and indicating that the compound will not readily evaporate under normal storage conditions.

The refractive index of 1.543 [1] [6] [7] provides insight into the optical properties of the compound and serves as a useful identification parameter. This value is consistent with aromatic compounds containing halogen substituents and cyclic ether functionalities.

Spectroscopic Characterization: Nuclear Magnetic Resonance, Infrared, and Ultraviolet-Visible Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 2-(4-Chlorophenyl)-1,3-dioxolane. In proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectroscopy using deuterated chloroform as solvent, the compound exhibits characteristic signal patterns that confirm its molecular structure [8].

The dioxolane ring protons appear as a multiplet at 3.98-4.15 parts per million, representing the four equivalent protons of the OCH₂CH₂O moiety [8]. The acetal proton, which bridges the dioxolane ring to the aromatic system, resonates as a singlet at 5.78 parts per million [8], reflecting its unique chemical environment between two oxygen atoms and adjacent to the aromatic ring.

The aromatic region displays the expected pattern for a para-disubstituted benzene ring, with signals appearing as multiplets at 7.32-7.44 parts per million representing the four aromatic protons [8]. This splitting pattern is characteristic of the symmetrical substitution pattern where two equivalent protons ortho to the dioxolane attachment point couple with two equivalent protons ortho to the chlorine substituent.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides detailed information about the carbon framework. The dioxolane ring carbons resonate at 65.3 parts per million [8], typical for carbons bonded to oxygen in cyclic ether systems. The acetal carbon appears at 103.1 parts per million [8], characteristic of carbons bonded to two oxygen atoms.

The aromatic carbon signals appear at 127.9 and 128.5 parts per million [8], representing the non-quaternary aromatic carbons. The quaternary aromatic carbons, particularly those bearing the chlorine substituent and the dioxolane attachment point, resonate at 134.9 and 136.5 parts per million [8], respectively, reflecting the electronic effects of their substituents.

Infrared spectroscopy reveals characteristic absorption bands that confirm functional group presence. The most diagnostic absorption occurs at approximately 1100 wavenumbers , corresponding to carbon-oxygen-carbon stretching vibrations of the dioxolane ring system. The aromatic carbon-hydrogen stretching vibrations appear in the expected region around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches from the dioxolane ring occur at slightly lower frequencies.

Ultraviolet-visible spectroscopic data for this compound is limited in the available literature, though the presence of the para-chlorophenyl chromophore would be expected to produce characteristic absorption in the ultraviolet region, typically around 250-280 nanometers for substituted benzene derivatives.

Chromatographic Behavior and Retention Parameters

The chromatographic behavior of 2-(4-Chlorophenyl)-1,3-dioxolane reflects its moderate polarity and lipophilic characteristics. In gas chromatographic systems, the compound exhibits retention behavior that varies significantly with stationary phase polarity and temperature programming conditions [10] [11].

On non-polar stationary phases such as DB-1 (100% dimethylpolysiloxane), the compound demonstrates moderate retention times due to its relatively low volatility and molecular interactions with the stationary phase [10] [11]. The retention is primarily governed by boiling point and vapor pressure characteristics, with the compound eluting after more volatile species but before higher boiling point analytes.

When analyzed on polar stationary phases such as DB-WAX (polyethylene glycol), 2-(4-Chlorophenyl)-1,3-dioxolane shows increased retention compared to non-polar phases [10] [11]. This behavior results from additional dipolar interactions between the dioxolane oxygen atoms and the polar stationary phase, as well as potential hydrogen bonding interactions.

High Performance Liquid Chromatography analysis on reverse-phase C18 columns reveals retention behavior consistent with the compound's moderate lipophilicity. The calculated logarithm of the partition coefficient (LogP) value of 2.38540 [1] suggests moderate retention on reverse-phase systems, with the compound eluting after highly polar analytes but before strongly lipophilic species.

Temperature programming in gas chromatographic analysis significantly affects retention behavior, with higher initial temperatures reducing retention times while maintaining resolution. The compound's flash point of 112.6°C [1] provides an upper limit for isothermal analysis conditions, though temperature programming can safely exceed this value during the chromatographic run.

Matrix effects in complex samples can influence retention parameters, particularly in High Performance Liquid Chromatography where the dioxolane functionality may interact with other sample components. The polar surface area of 18.46 square angstroms [1] indicates relatively low surface polarity, which minimizes unwanted secondary interactions in most chromatographic systems.

Solubility Profile and Partition Coefficients

The solubility characteristics of 2-(4-Chlorophenyl)-1,3-dioxolane are governed by the balance between its polar dioxolane functionality and hydrophobic chlorophenyl substituent. The compound demonstrates complete insolubility in water [12] [13], a behavior attributed to the dominance of the hydrophobic chlorophenyl group over the polar dioxolane ring system.

In organic solvents, 2-(4-Chlorophenyl)-1,3-dioxolane exhibits excellent solubility characteristics. The compound shows good solubility in tetrahydrofuran and dichloromethane [12], both of which are moderate to high polarity organic solvents. This solubility pattern indicates that the dioxolane functionality provides sufficient polarity to enable dissolution in polar aprotic solvents while the aromatic system enhances compatibility with less polar organic media.

Common organic solvents generally provide moderate to good solubility for the compound [12] [14], making it suitable for various synthetic applications and purification procedures. The balance of polar and non-polar structural elements allows dissolution in a wide range of organic media, from moderately polar solvents like ethyl acetate to less polar systems such as toluene and hexanes.

The octanol-water partition coefficient provides quantitative insight into the compound's lipophilicity. With a LogP value of 2.38540 [1], 2-(4-Chlorophenyl)-1,3-dioxolane demonstrates moderate lipophilicity, indicating a preference for organic phases over aqueous media by approximately 240-fold. This partition behavior is consistent with the structural features and supports the observed solubility patterns.

The polar surface area of 18.46 square angstroms [1] confirms the relatively low surface polarity of the molecule. This parameter, calculated from the molecular structure, correlates well with the observed partition coefficient and solubility behavior. The low polar surface area indicates minimal hydrogen bonding capability with water, supporting the observed water insolubility.

Distribution studies in biphasic systems consistently demonstrate that 2-(4-Chlorophenyl)-1,3-dioxolane preferentially partitions into organic layers when contacted with aqueous solutions. This behavior is exploited in extraction and purification procedures, where the compound can be efficiently separated from water-soluble impurities through liquid-liquid extraction techniques using appropriate organic solvents.

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Other CAS

2403-54-5

Wikipedia

2-(4-Chlorophenyl)-1,3-dioxolane

Dates

Last modified: 08-16-2023

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